![molecular formula C11H10N2OS B5713957 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole, also known as MTI-101, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTI-101 belongs to the class of thiazoloindole derivatives, which have shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, it has been proposed that 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In addition, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been shown to modulate the expression of various genes involved in cancer progression, including the genes encoding for p53, Bcl-2, and NF-κB.
Biochemical and Physiological Effects:
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines and chemokines. Moreover, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects. In addition, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and has high selectivity towards cancer cells. Moreover, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole also has some limitations for lab experiments. It is relatively new, and its exact mechanism of action is not fully understood. Moreover, more research is needed to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Moreover, more research is needed to determine the efficacy and safety of 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole in animal models and clinical trials. Finally, the development of more potent and selective analogs of 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole may lead to the discovery of new drugs with improved therapeutic properties.
Synthesis Methods
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can be synthesized by a one-pot reaction of 2-aminobenzothiazole and 2-bromo-4-methylphenol in the presence of a copper catalyst. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, followed by an oxidative coupling reaction. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-10-8-5-7(14-2)3-4-9(8)13-11(10)15-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWOFNYNNLZZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

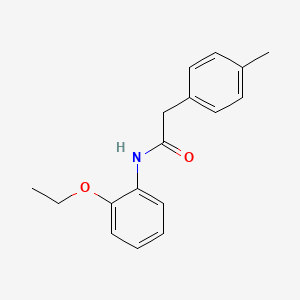

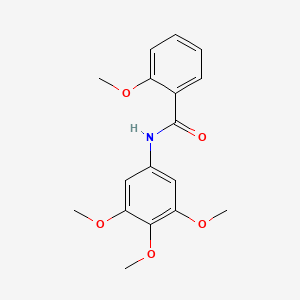
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
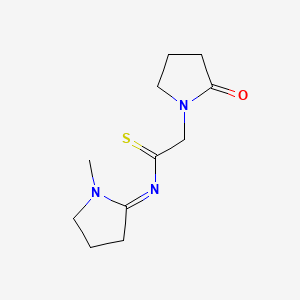
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
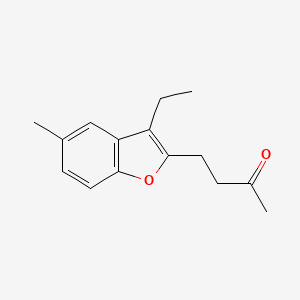
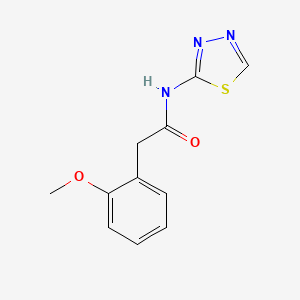

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)